![molecular formula C17H18N4O B3309542 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea CAS No. 941988-24-5](/img/structure/B3309542.png)
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea
Übersicht
Beschreibung
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea, also known as EIPU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EIPU is a kinase inhibitor that targets the protein tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are key components of the JAK-STAT signaling pathway. The JAK-STAT pathway is involved in the regulation of many cellular processes, including cell growth, differentiation, and immune response.
Wirkmechanismus
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea is a selective inhibitor of TYK2 and JAK1, which are key components of the JAK-STAT signaling pathway. The JAK-STAT pathway is involved in the regulation of many cellular processes, including cell growth, differentiation, and immune response. Inhibition of TYK2 and JAK1 by 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea leads to the inhibition of downstream signaling events, including the activation of STAT proteins. This ultimately leads to the suppression of immune response and inhibition of cancer cell growth.
Biochemical and Physiological Effects
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of TYK2 and JAK1 by 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea leads to the suppression of cytokine production and immune response. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea is also highly selective for TYK2 and JAK1, which reduces the risk of off-target effects. However, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea also has a short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea. Further studies are needed to fully understand the biochemical and physiological effects of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea in humans for the treatment of autoimmune diseases and cancer. In addition, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea could be further optimized for improved pharmacokinetic properties, such as solubility and half-life. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea could also be evaluated for its potential therapeutic applications in other diseases, such as infectious diseases. Overall, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has significant potential as a therapeutic agent, and further studies are needed to fully realize its clinical potential.
Wissenschaftliche Forschungsanwendungen
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and infectious diseases. The JAK-STAT pathway plays a crucial role in the regulation of immune response, and dysregulation of this pathway has been implicated in the pathogenesis of many autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has been shown to be effective in preclinical models of autoimmune diseases, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has also been studied for its potential anticancer activity. The JAK-STAT pathway is frequently dysregulated in cancer, and targeting this pathway has emerged as a promising therapeutic strategy. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has been shown to inhibit the growth of cancer cells in preclinical models of various cancers, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(4-methylpyridin-2-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-3-21-11-14(13-6-4-5-7-15(13)21)19-17(22)20-16-10-12(2)8-9-18-16/h4-11H,3H2,1-2H3,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXQJMDIJJAOET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.